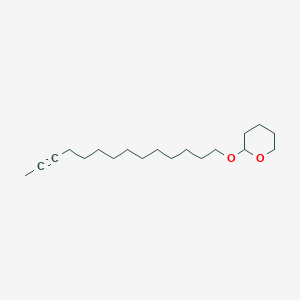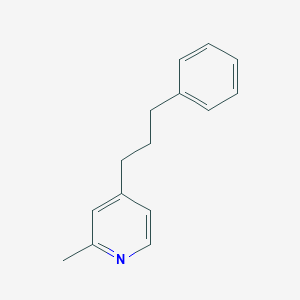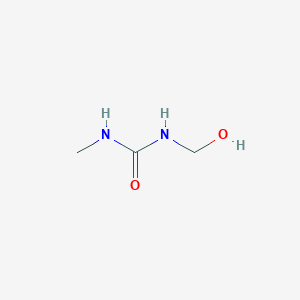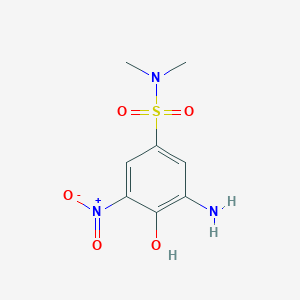
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a long alkyne chain attached to the oxygen atom. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- typically involves the reaction of tetrahydropyran with an alkyne-containing compound. One common method is the metalation of the acetylenic carbon, followed by reaction with an electrophile . This process often requires specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving alkyne-containing molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the alkyne group.
2-(12-Pentadecynyloxy)tetrahydro-2H-pyran: A closely related compound with a similar structure but a different alkyne chain length.
2H-Pyran, tetrahydro-2-methyl-: Another related compound with a methyl group instead of the alkyne chain.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is unique due to its long alkyne chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring alkyne functionality, such as click chemistry and the synthesis of complex organic molecules.
Propriétés
| 96249-40-0 | |
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
2-tetradec-12-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,4-18H2,1H3 |
Clé InChI |
VKQQQEYYHHZOLZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)

![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)




